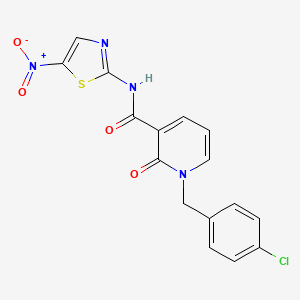

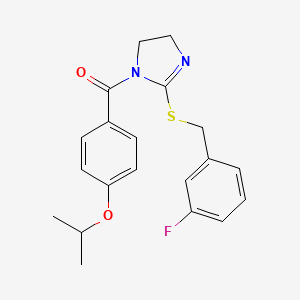

![molecular formula C23H22N2O3S B2676073 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 900003-45-4](/img/structure/B2676073.png)

2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.

BenchChem offers high-quality 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenyl)-7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

a. Anti-Inflammatory Activity: Thiophenes exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory conditions . Their ability to modulate inflammatory pathways could lead to novel drug development.

b. Anti-Psychotic Properties: Certain thiophene-based compounds have demonstrated anti-psychotic activity. Researchers continue to explore their potential in treating mental health disorders .

c. Anti-Arrhythmic Effects: Thiophenes may influence cardiac rhythm by acting as anti-arrhythmic agents. Their impact on ion channels and electrical signaling pathways warrants further investigation .

d. Anti-Anxiety Potential: Some thiophene derivatives exhibit anxiolytic properties, which could contribute to anxiety management .

e. Anti-Fungal Activity: Thiophenes have shown promise as antifungal agents. Their mode of action involves disrupting fungal cell membranes .

f. Antioxidant Properties: Certain thiophene compounds act as antioxidants, protecting cells from oxidative stress and potential damage .

g. Estrogen Receptor Modulation: Thiophenes may interact with estrogen receptors, making them relevant in hormone-related conditions .

h. Anti-Cancer Potential: Researchers have explored thiophenes as potential anti-cancer agents. Their mechanisms of action include inhibiting cell proliferation and inducing apoptosis .

Material Science

Beyond medicine, thiophenes find applications in material science:

a. Light-Emitting Diodes (LEDs): Thiophene-based compounds contribute to the fabrication of LEDs. Their electronic properties make them suitable for emitting light in the visible spectrum .

Corrosion Inhibition

Thiophenes can act as inhibitors of metal corrosion. Their protective effects on metal surfaces are of interest in industrial applications .

Conclusion

The synthesis and characterization of novel thiophene derivatives continue to be a topic of interest for medicinal chemists. These compounds hold immense potential for addressing various health challenges and advancing materials science. As we explore further, we may uncover additional applications and benefits associated with this intriguing class of molecules.

Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. BMC Chemistry, 12(1), 137. Read more Algso, M. A., et al. (2018). Triphenylamine/Tetraphenylethylene Substituted 4-Thieno[3,2-b]thiophen Derivatives: Synthesis, Photophysical Properties, and Application in Light-Emitting Diodes. ACS Sustainable Chemistry & Engineering, 10(1), 14-23. Read more

properties

IUPAC Name |

2-(4-ethoxyphenyl)-7-methoxy-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-3-27-17-9-7-15(8-10-17)19-13-20-18-5-4-6-21(26-2)22(18)28-23(25(20)24-19)16-11-12-29-14-16/h4-12,14,20,23H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWOYWYZAORXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2675990.png)

![1-[3-chloro-4-(trifluoromethyl)phenyl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2675991.png)

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2676000.png)

![2-[3-(3-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2676003.png)

![3-Methyl-2-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2676008.png)

![1-Bromo-4-[1,3,3,3-tetrafluoroprop-1-enoxy]benzene](/img/structure/B2676011.png)